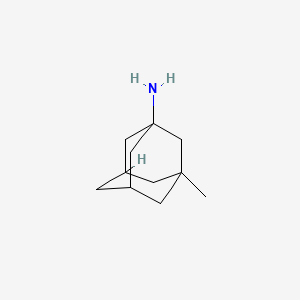

3-Methyladamantan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874259 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33103-93-4 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Adamantane Amines: A Technical Guide to Their History, Discovery, and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic alkane with a rigid, diamondoid structure, has served as a foundational scaffold for a class of amine derivatives with significant therapeutic impact.[1] From the serendipitous discovery of their antiviral properties to their crucial role in managing neurodegenerative diseases, adamantane amine compounds have a rich history in medicinal chemistry. This in-depth technical guide explores the core history, discovery, and mechanisms of action of key adamantane amines, providing quantitative data, detailed experimental protocols, and visualizations of their associated signaling pathways to support ongoing research and drug development efforts.

A Historical Journey: From Antivirals to Neuromodulators

The story of adamantane's therapeutic potential begins in the mid-20th century, shortly after its isolation from petroleum and the development of efficient synthetic routes.[2]

The Dawn of Antiviral Therapy: Amantadine and Rimantadine

The first major breakthrough in the therapeutic application of adamantane derivatives came with the discovery of the antiviral activity of amantadine (1-aminoadamantane hydrochloride).

-

1963: The antiviral properties of amantadine were first reported.[3][4]

-

1966: Amantadine, under the trade name Symmetrel, received approval from the U.S. Food and Drug Administration (FDA) for the prophylaxis of influenza A virus infections.[3][4] This marked one of the earliest instances of a synthetic antiviral drug being approved for clinical use.[5]

-

1963-1965: Shortly after the discovery of amantadine, rimantadine , a closely related alpha-methyl derivative, was discovered in 1963 and subsequently patented in the U.S. by William W. Prichard at Du Pont & Co. in 1965.[6][7]

-

1993: Rimantadine was approved by the FDA for the treatment and prevention of influenza A.[8][9] It was found to have comparable efficacy to amantadine but with a more favorable side-effect profile, particularly concerning central nervous system (CNS) effects.[10][11]

A timeline of these key discoveries is presented below:

| Year | Event | Key Compound(s) | Significance |

| 1963 | Discovery of antiviral activity.[3][4] | Amantadine | First demonstration of the therapeutic potential of adamantane amines. |

| 1963 | Discovery of rimantadine.[6] | Rimantadine | Development of a derivative with potentially improved properties. |

| 1965 | U.S. patent filed for rimantadine.[6] | Rimantadine | Legal protection and commercial development pathway established. |

| 1966 | FDA approval for influenza A prophylaxis.[3][4] | Amantadine | Landmark approval of one of the first synthetic antiviral drugs. |

| 1968 | Serendipitous discovery of antiparkinsonian effects.[3] | Amantadine | Unforeseen application in neurodegenerative disease. |

| 1993 | FDA approval for influenza A treatment and prophylaxis.[8][9] | Rimantadine | Introduction of a better-tolerated alternative to amantadine. |

A New Frontier in Neuroscience: The Rise of Memantine

While the antiviral applications of adamantane amines were being explored, a separate line of research uncovered their profound effects on the central nervous system, leading to the development of memantine .

-

1963: Memantine was first synthesized and patented by Eli Lilly and Company, initially investigated as an antidiabetic agent, though it proved ineffective for this purpose.[12][13]

-

1972: The central nervous system activity of memantine was discovered.[13]

-

1989: The mechanism of action of memantine was identified as N-methyl-D-aspartate (NMDA) receptor antagonism, a discovery that came after clinical trials had already begun.[12][13]

-

2003: The FDA approved memantine for the treatment of moderate-to-severe Alzheimer's disease.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the prominent adamantane amine compounds.

Table 1: Pharmacokinetic Properties of Amantadine and Rimantadine

| Parameter | Amantadine | Rimantadine | Reference(s) |

| Bioavailability | 86-90% | Well absorbed | [3],[6] |

| Protein Binding | 67% | 40% | [3],[6] |

| Metabolism | Minimal (mostly acetyl metabolites) | Hepatic hydroxylation and glucuronidation | [3],[6] |

| Elimination Half-life | 10-31 hours | 25.4 ± 6.3 hours | [3],[6] |

| Excretion | Urine (as unchanged drug) | Renal | [3],[6] |

| Peak Plasma Concentration (200mg dose) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | [2] |

| % Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | [2] |

Table 2: Antiviral Efficacy of Amantadine and Rimantadine against Influenza A

| Parameter | Amantadine | Rimantadine | Reference(s) |

| Prophylactic Efficacy (prevention of clinical illness) | 25% (95% CI: 13% to 36%) | Comparable to amantadine (fewer trials) | [10],[11] |

| Prophylactic Efficacy (prevention of confirmed influenza A) | 61% (95% CI: 35% to 76%) | Not statistically significant in reviewed trials | [10] |

| Therapeutic Efficacy (reduction in duration of fever) | 1 day (95% CI: 0.7 to 1.2 days) | 1.24 days (95% CI: -0.76 to -1.71 days) | [10] |

Table 3: Memantine IC50 Values for NMDA Receptor Subtypes

| NMDA Receptor Subtype | IC50 (µM) in 0 Mg²⁺ | IC50 (µM) with varying intracellular Ca²⁺ | Reference(s) |

| NR1/2A | ~0.8 - 1.0 | 2.76 ± 0.27 (<1 nM Ca²⁺) to 0.70 ± 0.06 (50 µM Ca²⁺) | [15],[16],[17] |

| NR1/2B | ~0.5 - 1.0 | - | [15] |

| NR1/2C | ~0.5 - 1.0 | - | [15],[17] |

| NR1/2D | ~0.5 - 1.0 | - | [15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of adamantane amine compounds.

Synthesis of Adamantane Amines

This two-step procedure involves the reaction of 1-bromoadamantane with acetylamide followed by hydrolysis.

Step 1: Synthesis of N-(1-adamantyl)acetamide

-

In a reaction vessel, combine 1-bromoadamantane and acetylamide in the presence of sulfuric acid.

-

Heat the mixture to 125 °C for approximately 3.5 hours.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product, N-(1-adamantyl)acetamide, with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.[18][19]

Step 2: Hydrolysis to Amantadine Hydrochloride

-

Suspend the N-(1-adamantyl)acetamide in a mixture of water and propylene glycol.

-

Add a strong base, such as sodium hydroxide, to the suspension.

-

Heat the mixture to reflux at 125-130 °C for approximately 7.5 hours to facilitate hydrolysis.

-

After cooling, extract the resulting amantadine base with an organic solvent (e.g., ether).

-

Wash and dry the organic extract.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate amantadine hydrochloride.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.[18][19]

This method, based on the original patent by Prichard, involves the reduction of 1-acetyladamantane oxime.[6]

Step 1: Preparation of 1-Acetyladamantane Oxime

-

Dissolve 1-acetyladamantane in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extract to obtain the oxime.

Step 2: Reduction to Rimantadine

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a solution of 1-acetyladamantane oxime in the same solvent to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., using an ice bath).

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle reflux for several hours until the reduction is complete (monitored by TLC).

-

Carefully quench the excess LiAlH₄ by sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Combine the filtrate and washes, and extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts and remove the solvent to yield rimantadine base. The hydrochloride salt can be prepared by treatment with HCl.

A concise two-step synthesis has been developed for memantine hydrochloride.[20][21]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

-

Slowly add 1,3-dimethyladamantane to nitric acid at 20-25 °C over 30 minutes with stirring.

-

Continue stirring for 1 hour, then add formamide over 30 minutes.

-

Heat the mixture to 85 °C for 2 hours.

-

Cool the reaction to 5-10 °C and pour it into ice-cold water.

-

Extract the product with dichloromethane.

-

Dry the organic layer and concentrate under vacuum to obtain the N-formyl intermediate.[20]

Step 2: Hydrolysis to Memantine Hydrochloride

-

To a round-bottom flask, add the N-formyl-1-amino-3,5-dimethyladamantane, water, and concentrated hydrochloric acid.

-

Stir the mixture and heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume under vacuum.

-

Add n-hexane and heat to reflux for 30 minutes.

-

Cool the solution to 5-10 °C for 1 hour to precipitate the white solid of memantine hydrochloride.

-

Filter the solid, wash with cooled ethyl acetate, and dry under vacuum.[20]

Antiviral Activity Assays

This assay is a standard method to determine the antiviral activity of compounds against plaque-forming viruses like influenza.

-

Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates.

-

Virus Adsorption: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C to allow for virus adsorption.

-

Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the adamantane amine compound and trypsin (to facilitate viral spread).

-

Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed.

-

Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Receptor Binding and Ion Channel Assays

This high-throughput assay utilizes the toxic effect of M2 proton channel expression in yeast to screen for inhibitors.[22][23][24]

-

Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the influenza A M2 proton channel. The expression of the functional M2 channel is typically toxic to the yeast, inhibiting its growth.

-

Compound Screening: Plate the yeast cells on a solid or in a liquid growth medium. Add the adamantane amine compounds at various concentrations to the wells.

-

Incubation: Incubate the plates at an appropriate temperature for yeast growth (e.g., 30 °C) for a defined period.

-

Growth Measurement: Measure yeast growth, which can be quantified by optical density (for liquid cultures) or by colony size/number (for solid media).

-

Data Analysis: Compounds that inhibit the M2 proton channel will alleviate its toxicity and restore yeast growth. The concentration of the compound that restores growth by 50% (EC50) can be determined.

This electrophysiological technique directly measures the effect of compounds on NMDA receptor activity.[15][16]

-

Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293 cells) transfected with cDNAs encoding specific NMDA receptor subunits (e.g., NR1 and NR2A).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from these cells. The cell membrane is held at a specific voltage (e.g., -60 mV).

-

NMDA Receptor Activation: Apply a solution containing NMDA receptor agonists (glutamate and glycine) to the cell to elicit an inward current mediated by the opening of NMDA receptor channels.

-

Compound Application: Co-apply the adamantane amine compound (e.g., memantine) at various concentrations with the agonists.

-

Current Measurement: Measure the peak and steady-state inward currents in the presence and absence of the compound.

-

Data Analysis: The inhibitory effect of the compound is determined by the reduction in the NMDA-evoked current. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane amines are rooted in their distinct interactions with specific molecular targets.

Antiviral Mechanism: Inhibition of the Influenza A M2 Proton Channel

Amantadine and rimantadine exert their antiviral effect by blocking the M2 proton channel of the influenza A virus.[25] This channel is crucial for the viral replication cycle.

Caption: Influenza A M2 proton channel inhibition by adamantane amines.

During viral entry into a host cell, the influenza virus is enclosed in an endosome. The acidic environment of the endosome activates the M2 proton channel, allowing protons to flow into the virus particle. This acidification is a critical step that facilitates the uncoating of the virus and the release of its RNA into the cytoplasm for replication. Amantadine and rimantadine bind to the pore of the M2 channel, physically obstructing the passage of protons and thereby halting the replication process.

Neuromodulatory Mechanism: NMDA Receptor Antagonism

Memantine's therapeutic effect in Alzheimer's disease is primarily attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.

Caption: Mechanism of memantine as an NMDA receptor antagonist.

In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors. This results in a prolonged influx of calcium ions (Ca²⁺) into the neuron, a phenomenon known as excitotoxicity, which contributes to neuronal damage. Memantine, being an uncompetitive open-channel blocker, preferentially binds to the NMDA receptor channel when it is open. Its low affinity and fast kinetics allow it to leave the channel quickly when glutamate levels are normal, thus preserving physiological synaptic transmission necessary for learning and memory. However, during pathological, prolonged receptor activation, memantine effectively blocks the channel, reducing the excessive Ca²⁺ influx and mitigating excitotoxicity.[26]

Conclusion

The adamantane amine class of compounds represents a remarkable journey of scientific discovery, from their initial promise as antiviral agents to their established role in the management of complex neurodegenerative disorders. The unique structural and physicochemical properties of the adamantane scaffold continue to inspire the design of novel therapeutics. A thorough understanding of their history, quantitative pharmacological profiles, and mechanisms of action, as detailed in this guide, is essential for the researchers, scientists, and drug development professionals working to build upon this important therapeutic legacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amantadine - Wikipedia [en.wikipedia.org]

- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Rimantadine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Current status of amantadine and rimantadine as anti-influenza-A agents: Memorandum from a WHO Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]

- 12. medlink.com [medlink.com]

- 13. Memantine - Wikipedia [en.wikipedia.org]

- 14. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

- 18. ijpsr.com [ijpsr.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One [journals.plos.org]

- 23. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. experts.arizona.edu [experts.arizona.edu]

- 25. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Microdialysis studies with amantadine and memantine on pharmacokinetics and effects on dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Properties of 3-Methyladamantan-1-amine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladamantan-1-amine, also known as 3-Methyl-1-adamantanamine or Desmethylmemantine, is a primary aliphatic amine featuring a rigid tricyclic adamantane cage structure. As a close structural analog and a known impurity of the Alzheimer's drug Memantine (3,5-dimethyladamantan-1-amine), it is of significant interest in medicinal chemistry and pharmacology.[1][2] Its theoretical properties are largely extrapolated from its parent compound, Memantine, a well-characterized uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of the theoretical physicochemical, spectroscopic, and pharmacological properties of this compound, alongside detailed experimental protocols for its synthesis and analysis, to support further research and drug development efforts.

Physicochemical and Computed Properties

The rigid adamantane core of this compound dictates its key physicochemical properties, such as high lipophilicity and a stable, strain-free conformation. The primary amine group introduces a basic center, influencing its solubility and pKa. Quantitative data, both computed and experimental where available, are summarized below.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |

| Molecular Formula | C₁₁H₁₉N | C₁₁H₂₀ClN | Computed[1][3] |

| Molecular Weight | 165.28 g/mol | 201.74 g/mol | Computed[1][3] |

| Melting Point | Not available | 295-300 °C | Experimental[4] |

| Boiling Point | 232.2 ± 8.0 °C (at 760 Torr) | Not available | Computed |

| Water Solubility | 0.46 g/L (at 25 °C, very slightly soluble) | Freely soluble (inferred) | Experimental/Predicted |

| logP (Octanol-Water) | 2.304 - 3.004 | Not applicable | Computed[1] |

| pKa (Amine) | ~10.4 (Estimated) | Not applicable | Estimated (based on Amantadine[5]) |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų | Computed[1] |

| CAS Number | 78056-28-7 | 33103-93-4 | Registry Data[1][3] |

Theoretical Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopy of adamantane derivatives and primary amines, a theoretical profile can be constructed. Commercial suppliers confirm that analytical data (NMR, IR) conforms to the expected structure.[6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features and Interpretation |

| ¹H NMR | - Adamantane Cage Protons: A series of broad, overlapping multiplets between δ 1.2-2.2 ppm, characteristic of the rigid cage structure. - Methyl Protons (-CH₃): A singlet around δ 0.8-1.0 ppm. - Amine Protons (-NH₂): A broad singlet, typically between δ 1.0-3.0 ppm, whose chemical shift is concentration and solvent dependent. The signal may be subject to exchange broadening. |

| ¹³C NMR | - Adamantane Cage Carbons: Multiple signals expected in the δ 28-50 ppm range. The bridgehead carbons (C1 and C3) will be deshielded. C1 (bearing the amine) would appear around δ 50-55 ppm, and C3 (bearing the methyl group) around δ 30-35 ppm. - Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 20-25 ppm. |

| Infrared (IR) | - N-H Stretch: Two characteristic weak-to-medium bands for a primary amine in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretching). - C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (2850-2950 cm⁻¹) for the adamantane and methyl C-H bonds. - N-H Bend (Scissoring): A medium absorption around 1590-1650 cm⁻¹. - C-N Stretch: A weak to medium band in the 1000-1250 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An odd m/z value of 165, consistent with the nitrogen rule. This peak may be of low intensity. - Base Peak/Major Fragments: Alpha-cleavage next to the amine is the predominant fragmentation pathway for aliphatic amines. Loss of an ethyl group from the cage would be a likely fragmentation, but the rigid structure makes fragmentation patterns complex. The most stable carbocation at the bridgehead position would likely be a major fragment. |

Theoretical Pharmacological Profile: NMDA Receptor Antagonism

The primary theoretical pharmacological action of this compound is its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This is inferred from its close structural similarity to Memantine, a clinically approved, uncompetitive (open-channel) NMDA receptor blocker used in the treatment of Alzheimer's disease.

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory.[7] Pathological overactivation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a process implicated in neurodegenerative diseases.

Like Memantine, this compound is predicted to act as an open-channel blocker. Its mechanism involves:

-

Requirement for Channel Opening: The molecule can only access its binding site when the NMDA receptor is activated by both glutamate and a co-agonist (glycine or D-serine), leading to channel opening.

-

Voltage-Dependent Block: The positively charged amine group at physiological pH allows the molecule to enter and block the ion channel pore, binding to a site at or near the magnesium (Mg²⁺) binding site. This block is voltage-dependent.

-

Rapid Kinetics: A key feature of Memantine, likely shared by its desmethyl analog, is its rapid on/off binding kinetics. This allows it to preferentially block excessive, tonic NMDA receptor activation while leaving normal, transient synaptic transmission relatively intact, contributing to its favorable side-effect profile compared to other NMDA antagonists.

Table 3: Comparative NMDA Receptor Affinity Data (Memantine)

| Ligand | Receptor Subtype | IC₅₀ Value (µM) | Assay Conditions | Reference |

| Memantine | GluN1/GluN2A | 1.25 ± 0.04 | Whole-cell patch clamp, HEK293T cells | [1] |

| Memantine | Native NMDA Receptors | 1 - 3 | In vitro electrophysiology | |

| Amantadine | GluN1/GluN2B | ~75 (derived from ratio) | Two-electrode voltage clamp, Xenopus oocytes | [4] |

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound at the NMDA receptor within the glutamatergic synapse.

Caption: Proposed mechanism of this compound at the NMDA receptor.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is adapted from established methods for the synthesis of adamantane amines, such as the Ritter reaction.

}``` Caption: General workflow for the synthesis of this compound HCl.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-bromo-3-methyladamantane in a mixture of acetonitrile and concentrated sulfuric acid at 0-5 °C.

-

Ritter Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by slowly adding a concentrated base (e.g., 40% NaOH solution) until the pH is >10, keeping the mixture cool in an ice bath. This will precipitate the N-acetyl intermediate. Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Hydrolysis: Combine the organic extracts and evaporate the solvent under reduced pressure. To the resulting crude N-(3-methyladamantan-1-yl)acetamide, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours to facilitate hydrolysis of the amide.

-

Crystallization and Isolation: After hydrolysis, allow the solution to cool to room temperature, then place it in an ice bath to promote the crystallization of this compound hydrochloride.

-

Purification: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product. Purity can be assessed by melting point determination and HPLC.

In Vitro NMDA Receptor Binding Assay (Competitive Radioligand)

This protocol outlines a standard competitive binding assay to determine the affinity of this compound for the NMDA receptor channel blocker site.

Workflow Diagram: Binding Assay

Caption: Workflow for a competitive NMDA receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex via homogenization and differential centrifugation. The final pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Components: The assay is performed in tubes containing:

-

Rat cortical membranes (50-100 µg protein).

-

A fixed concentration of the radiolabeled NMDA channel blocker, typically [³H]MK-801 (e.g., 1-5 nM).

-

Saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to ensure receptor activation.

-

Varying concentrations of the test compound, this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Assay buffer to a final volume of 250-500 µL.

-

-

Nonspecific Binding: A parallel set of tubes containing a high concentration of a known unlabeled blocker (e.g., 10 µM MK-801) is included to determine nonspecific binding.

-

Incubation: The tubes are incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed rapidly with several volumes of ice-cold assay buffer to minimize dissociation of the bound ligand while removing all unbound radioactivity.

-

Quantification: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. The IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by nonlinear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a compelling molecule whose theoretical properties are strongly predictive of its function as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist. Its rigid, lipophilic adamantane core and basic amine functionality define its physicochemical behavior. While direct experimental data on its receptor affinity and detailed spectroscopic analyses are sparse, the extensive characterization of its close analog, Memantine, provides a robust theoretical framework for its mechanism of action and potential as a neuroprotective agent. The protocols provided herein offer a basis for the synthesis and pharmacological evaluation required to experimentally validate these theoretical properties and further explore its potential in drug discovery.

References

- 1. veeprho.com [veeprho.com]

- 2. Amantadine - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Memantine hydrochloride: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Methyladamantan-1-amine (Memantine) in Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyladamantan-1-amine, commonly known as Memantine, is a derivative of amantadine and a prominent therapeutic agent for managing moderate-to-severe Alzheimer's disease (AD).[1][2][3] It is the first in a class of drugs acting on the glutamatergic system to be approved for this indication.[3] Unlike traditional acetylcholinesterase inhibitors, Memantine presents a novel mechanism of action centered on the modulation of N-methyl-D-aspartate (NMDA) receptor activity, addressing the phenomenon of glutamate-mediated excitotoxicity, a key pathological process implicated in various neurodegenerative disorders.[4][5] This guide provides a comprehensive overview of Memantine's core mechanism, associated signaling pathways, quantitative pharmacological data, and key experimental methodologies.

Core Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action of Memantine is its role as an uncompetitive, low-to-moderate affinity, voltage-dependent antagonist of the NMDA receptor.[2][4][6] This specific pharmacological profile is crucial to its therapeutic efficacy and tolerability.

The Glutamate Excitotoxicity Hypothesis

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its interaction with NMDA receptors is fundamental for synaptic plasticity, learning, and memory.[2][4] This process is mediated by a phasic increase in glutamate concentration in the synaptic cleft, leading to a transient influx of calcium (Ca²⁺) ions through the NMDA receptor channel.[7]

In neurodegenerative conditions like Alzheimer's disease, it is hypothesized that chronic, low-level overactivation of NMDA receptors by ambient glutamate leads to a persistent, pathological influx of Ca²⁺.[4][7] This phenomenon, termed excitotoxicity, triggers a cascade of neurotoxic events, including the activation of proteases, nitric oxide synthase, and apoptotic pathways, ultimately culminating in synaptic dysfunction and neuronal death.[5][8]

Memantine's Unique Antagonism

Memantine's therapeutic window is attributed to its distinct interaction with the NMDA receptor channel:

-

Uncompetitive Binding: Memantine only binds within the NMDA receptor's ion channel when it is open, which requires the prior binding of glutamate and a co-agonist (glycine or D-serine). This makes its action dependent on receptor activity, preferentially targeting overactive channels.[2][4]

-

Voltage-Dependency: The binding of Memantine is voltage-dependent. At normal resting membrane potentials, the channel is blocked by magnesium (Mg²⁺) ions. Upon depolarization, Mg²⁺ is displaced, allowing ion flow. Memantine effectively mimics the physiological function of Mg²⁺ but with greater efficacy under conditions of chronic depolarization seen in pathology.[9]

-

Low-to-Moderate Affinity and Fast Kinetics: Memantine's relatively low affinity and fast on/off binding kinetics are critical. This allows it to be displaced from the channel during the large, transient glutamate release that occurs during normal synaptic transmission, thus preserving physiological receptor function necessary for learning and memory.[4] In contrast, high-affinity NMDA receptor antagonists block both pathological and physiological activity, leading to significant side effects.[6]

-

Extrasynaptic Preference: Evidence suggests Memantine has a higher potency at extrasynaptic NMDA receptors, which are often implicated in excitotoxic signaling, compared to synaptic receptors that are crucial for normal neuronal communication.[1]

This combination of properties allows Memantine to selectively inhibit the continuous, low-level pathological activation of NMDA receptors characteristic of neurodegenerative states, while sparing the transient, physiological activation required for cognitive functions.[4][5]

Signaling Pathways Modulated by Memantine

Memantine's neuroprotective effects extend beyond simple channel blockade and involve the modulation of several downstream signaling pathways.

1. Attenuation of Excitotoxic Signaling

By blocking excessive Ca²⁺ influx through NMDA receptors, Memantine prevents the activation of downstream neurotoxic cascades. This primary action helps to preserve neuronal integrity and function.

References

- 1. Memantine - Wikipedia [en.wikipedia.org]

- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. "Memantine: An oral NMDA antagonist for the treatment of moderate-to-se" by Brett Feret and Dicks [digitalcommons.uri.edu]

- 4. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 6. Dementia of Alzheimer's disease and other neurodegenerative disorders--memantine, a new hope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 8. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 9. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Modeling of 3-Methyladamantan-1-amine (Memantine) Receptor Binding

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the computational modeling of 3-Methyladamantan-1-amine, known clinically as Memantine, and its interaction with its primary neural target. The document outlines its receptor binding profile, details the computational and experimental methodologies used to characterize this binding, and illustrates the associated signaling pathways.

Introduction: The Role of Memantine in Neuromodulation

This compound (Memantine) is a well-established therapeutic agent used in the management of moderate-to-severe Alzheimer's disease.[1][2][3] Its neuroprotective effects stem from its action as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][4][5][6] Unlike high-affinity antagonists that can cause significant side effects by completely shutting down NMDA receptor activity, Memantine's unique pharmacodynamics allow it to preferentially block excessive, pathological receptor activation while preserving normal physiological function.[1][2] This guide explores the computational methods used to elucidate the binding mechanism of Memantine to the NMDA receptor, a critical step in understanding its therapeutic efficacy and in the development of novel neuromodulatory agents.

Receptor Binding Profile of Memantine

Memantine's primary therapeutic action is mediated through its binding to the NMDA receptor ion channel. However, it also exhibits affinity for other receptors, which may contribute to its overall pharmacological profile. The following table summarizes the quantitative binding affinities of Memantine for its primary target and key secondary receptors.

| Receptor Target | Ligand Type | Binding Affinity (Ki / IC50) | Brain Region/Assay Condition | Reference |

| NMDA Receptor | Uncompetitive Antagonist | IC50: 0.5 - 10 µM | At hyperpolarized potentials (-30 to -70 mV) | [1] |

| IC50: ~0.46 µM | Rat NR1a/2B receptors at -70 mV | [6] | ||

| IC50: ~22 nM | Extrasynaptic NMDA receptors | [5][6] | ||

| Dopamine D2 Receptor | Agonist | IC50: 137 - 917 nM | --- | [5] |

| Serotonin 5-HT3 Receptor | Antagonist | Ki: ~1 µM | --- | [6] |

| Nicotinic Acetylcholine α7 Receptor | Non-competitive Antagonist | IC50: 340 - 5000 nM | --- | [5] |

Computational Modeling Workflow for Ligand-Receptor Interaction

The computational investigation of Memantine's binding to the NMDA receptor follows a structured workflow. This process allows researchers to predict and analyze the binding pose, affinity, and stability of the ligand-receptor complex at an atomic level. A high-resolution structure of Memantine bound to the GluN1-GluN2B NMDA receptor, obtained through cryo-electron microscopy (PDB ID: 7SAD), serves as an excellent foundation for these computational studies.[7]

Key Methodologies:

-

Ligand Preparation: A 3D structure of this compound is generated. The geometry is optimized, and partial atomic charges are assigned using quantum mechanical calculations or standard force fields (e.g., AM1-BCC).

-

Receptor Preparation: The cryo-EM structure of the NMDA receptor (e.g., PDB: 7SAD) is used.[7] Non-essential water molecules and co-factors are removed, hydrogen atoms are added, and protonation states of ionizable residues are assigned. The binding site is defined as the central ion channel pore, lined by transmembrane helices.

-

Molecular Docking: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding conformation of Memantine within the NMDA receptor's ion channel. The search space is centered within the pore, and the program samples numerous poses, scoring them based on a function that approximates binding affinity.[3][8]

-

Molecular Dynamics (MD) Simulation: The most favorable docked pose is used as the starting point for an MD simulation. This simulation places the complex in a solvated, physiologically relevant environment to observe its dynamic behavior over time (nanoseconds to microseconds). MD simulations provide insights into the stability of the binding pose and the specific interactions (e.g., hydrophobic contacts, hydrogen bonds) that maintain the complex.[7]

Studies have identified that the two methyl groups of Memantine are critical for its high affinity, fitting into hydrophobic pockets formed by residues such as A645 on the GluN1 subunit and A644 on the GluN2B subunit.[2] Computational models are essential for visualizing and quantifying these crucial interactions.

Experimental Protocol: Radioligand Displacement Assay

Computational predictions of binding affinity must be validated experimentally. The radioligand displacement assay is a gold-standard method for determining the binding affinity (Ki) of an unlabeled compound (like Memantine) by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the target receptor.

Objective: To determine the Ki of Memantine for the PCP binding site within the NMDA receptor channel using [³H]MK-801.

Materials:

-

Rat cortical membrane homogenates (source of NMDA receptors).

-

[³H]MK-801 (radioligand).

-

Unlabeled Memantine (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glutamate and Glycine (to open the receptor channel).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex) through homogenization and differential centrifugation.[9]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]MK-801 (typically near its Kd value), and co-agonists glutamate and glycine.

-

Competitive Binding: Add varying concentrations of unlabeled Memantine to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled blocker like PCP or unlabeled MK-801).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[10]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute) using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³H]MK-801 as a function of the Memantine concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of Memantine that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA Receptor Signaling and Memantine's Mechanism of Action

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4][11][12] Its activation is a multi-step process that allows it to function as a molecular coincidence detector.

Mechanism of Action:

-

Activation: For the channel to open, two conditions must be met simultaneously: the binding of co-agonists glutamate and glycine (or D-serine), and sufficient depolarization of the postsynaptic membrane to expel a magnesium ion (Mg²⁺) that blocks the channel pore at resting potential.[4][11][12]

-

Calcium Influx: Upon opening, the channel is permeable to Na⁺ and, crucially, Ca²⁺. The influx of Ca²⁺ acts as a second messenger, activating downstream signaling cascades that underpin synaptic plasticity, such as long-term potentiation (LTP).[11][12]

-

Excitotoxicity: In pathological conditions like Alzheimer's disease, excessive glutamate release leads to chronic receptor activation and a massive influx of Ca²⁺. This "excitotoxicity" triggers harmful enzymatic pathways, leading to neuronal damage and death.[3][4]

-

Memantine's Intervention: As an open-channel blocker, Memantine can only enter and bind to its site within the pore when the receptor is active.[2][6] By physically occluding the channel, it blocks the flow of ions, reducing the excessive Ca²⁺ influx. Its fast kinetics and voltage dependency ensure that it can dissociate from the channel during transient, physiological signaling, thus preserving normal function while targeting sustained, pathological activation.[1][6]

Conclusion

The therapeutic success of this compound (Memantine) is deeply rooted in its precise molecular interaction with the NMDA receptor. Computational modeling provides an indispensable toolkit for dissecting this interaction at an atomic level. By integrating molecular docking, dynamics simulations, and free energy calculations with experimental validation through methods like radioligand binding assays, researchers can build a comprehensive understanding of Memantine's binding mechanism. This synergy not only explains the drug's unique clinical profile but also provides a robust framework for the rational design of next-generation neuromodulatory agents with improved efficacy and safety profiles.

References

- 1. Computational Modeling of Therapy with the NMDA Antagonist in Neurodegenerative Disease: Information Theory in the Mechanism of Action of Memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Memantine - Wikipedia [en.wikipedia.org]

- 6. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico ADME/T Profile of 3-Methyladamantan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladamantan-1-amine, a derivative of adamantane, shares structural similarities with memantine, a clinically important NMDA receptor antagonist used in the management of Alzheimer's disease.[1][2] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile of drug candidates is a critical component of the early stages of drug discovery and development. In silico modeling provides a rapid and cost-effective approach to predict these properties, helping to identify potential liabilities and guide further experimental studies.[3][4] This technical guide provides a comprehensive overview of the predicted in silico ADME/T properties of this compound, leveraging data from its close analog, memantine, and established computational methodologies.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N | [5][6] |

| Molecular Weight | 165.28 g/mol | [5][6] |

| LogP | 2.304 | [6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 0 | [6] |

In Silico ADME/T Prediction Workflow

The following diagram illustrates a generalized workflow for the in silico prediction of ADME/T properties, a process that integrates various computational models to assess the viability of a drug candidate.

Predicted ADME Profile

Due to the limited direct experimental or in silico data for this compound, the ADME profile of its close structural analog, memantine (3,5-dimethyladamantan-1-amine), provides a valuable surrogate for prediction.[7][8]

| ADME Parameter | Predicted Characteristic for this compound (inferred from Memantine) | Supporting Evidence for Memantine |

| Absorption | Likely to have good oral bioavailability. | Memantine exhibits linear pharmacokinetics and is well-absorbed.[9] Adamantane scaffolds are often used to enhance bioavailability.[10] |

| Distribution | Expected to cross the blood-brain barrier (BBB). | Memantine is a CNS-active drug, indicating BBB penetration.[9] In silico tools predict BBB permeability for adamantane derivatives.[11] |

| Moderate plasma protein binding. | Memantine is approximately 45% bound to plasma proteins.[8] | |

| Metabolism | Expected to undergo limited metabolism. | About 48% of memantine is excreted unchanged.[8] The adamantane cage is generally resistant to metabolic degradation.[12] |

| Unlikely to be a significant inhibitor of major CYP450 enzymes. | Memantine shows minimal inhibition of CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[8] | |

| Excretion | Primarily excreted unchanged in the urine. | The majority of an administered dose of memantine is recovered in the urine as the parent drug and its N-glucuronide conjugate.[8] |

Predicted Metabolism of this compound

The metabolic fate of this compound is anticipated to be similar to that of memantine, which involves minor modifications to the amine group and hydroxylation of the adamantane core. The primary routes are predicted to be N-glucuronidation, hydroxylation, and N-oxidation.

Predicted Toxicity Profile

The toxicity profile of this compound can be inferred from general toxicological principles and data on similar adamantane derivatives. In silico toxicity models are crucial for flagging potential liabilities early in development.[13]

| Toxicity Endpoint | In Silico Prediction | Rationale/Supporting Data |

| hERG Inhibition | Low risk | Adamantane derivatives are not commonly associated with hERG liability. |

| Mutagenicity (Ames) | Low risk | The chemical structure lacks typical structural alerts for mutagenicity. |

| Carcinogenicity | Low risk | No structural alerts for carcinogenicity are apparent. |

| Acute Toxicity (LD₅₀) | Predicted to be in toxicity class IV (1000 mg/kg for a similar compound). | In silico tools like ProTox-II can predict oral toxicity based on structural analogs.[11] |

The logical relationship for assessing toxicity often involves a hierarchical approach, starting from broad structural alerts to more specific endpoint predictions.

Methodologies for In Silico ADME/T Prediction

The predictions outlined in this guide are based on established in silico methodologies. A detailed description of these experimental protocols is provided below.

1. Physicochemical Property Calculation:

-

Protocol: Molecular descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and counts of hydrogen bond donors and acceptors are calculated from the 2D structure of the molecule.

-

Methodology: Algorithms based on atomic contributions or fragment-based methods are employed. For example, the Wildman-Crippen method for LogP calculation. These are foundational inputs for many ADME models.

2. Absorption, Distribution, and Excretion Modeling:

-

Protocol: Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating calculated molecular descriptors with experimentally determined ADME properties for a large set of diverse compounds.

-

Methodology: Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms (e.g., support vector machines, random forests) are used to build the predictive models. Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) are commonly modeled.[3][14]

3. Metabolism Prediction:

-

Protocol: The prediction of metabolic fate involves identifying potential sites of metabolism (SOM) and the resulting metabolites.

-

Methodology: This can be achieved through expert systems that use rule-based transformations derived from known metabolic reactions or through machine learning models trained on large databases of metabolic data.[15] Models for predicting the inhibition or substrate specificity for major Cytochrome P450 (CYP) isoforms are also critical components of metabolism prediction.[16] Neural machine translation models have also been applied to predict metabolites from the parent drug structure.[17]

4. Toxicity Prediction:

-

Protocol: In silico toxicity assessment aims to predict various toxicity endpoints, including hERG inhibition, mutagenicity, carcinogenicity, and acute toxicity.

-

Methodology: A combination of approaches is used, including the identification of structural alerts (toxicophores), QSAR modeling, and read-across from structurally similar compounds with known toxicity data.[11][13] Web-based platforms like ProTox-II and admetSAR integrate multiple models to provide a comprehensive toxicity profile.[11][18]

Conclusion

This technical guide provides an in-depth in silico ADME/T prediction for this compound. Based on its physicochemical properties and the well-characterized profile of its close analog, memantine, this compound is predicted to have a favorable pharmacokinetic profile, including good oral absorption, CNS penetration, and limited metabolism. The predicted toxicity profile appears to be of low concern. These in silico findings provide a strong basis for prioritizing this compound for further experimental investigation in the drug discovery pipeline. It is important to note that these are predictive data and should be confirmed with in vitro and in vivo studies.

References

- 1. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]

- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. (3S)-3,5-dimethyladamantan-1-amine | C12H21N | CID 11263842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound hydrochloride [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

- 12. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Machine Learning Toxicity Prediction: Latest Advances by Toxicity End Point - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prediction of drug metabolites using neural machine translation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Adamantane Cage: Unlocking the Structure-Activity Relationship of 3-Methyladamantan-1-amine Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably versatile building block in medicinal chemistry. Its unique properties have led to the development of drugs targeting a range of conditions, from viral infections to neurodegenerative diseases. Among the numerous adamantane derivatives, 3-Methyladamantan-1-amine and its analogs represent a critical area of research, demonstrating significant activity as both antiviral agents and modulators of the central nervous system. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Neuroprotective Activity: Targeting the NMDA Receptor

This compound, also known as desmethylmemantine, is a close structural analog of memantine (1-amino-3,5-dimethyladamantane), a well-known drug for the treatment of Alzheimer's disease. The primary mechanism of action for these compounds is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory function. Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative disorders.

Structure-Activity Relationship for NMDA Receptor Antagonism

The affinity of adamantane derivatives for the NMDA receptor channel is highly dependent on the substitution pattern on the adamantane cage. The presence and nature of alkyl groups at the bridgehead positions (C3, C5, C7) significantly influence binding affinity.

Key SAR Observations:

-

Effect of Alkyl Substitution: The introduction of methyl groups at the 3 and 5 positions of the adamantane cage, as seen in memantine, generally enhances binding affinity to the NMDA receptor compared to the unsubstituted amantadine. This compound represents an intermediate step in this substitution pattern.

-

Size and Lipophilicity of Substituents: While systematic studies directly comparing a homologous series of 3-alkyladamantan-1-amines are limited, available data suggests that the size and lipophilicity of the substituent at the 3-position play a crucial role.

-

Amino Group: The primary amine at the 1-position is essential for activity, as it is believed to interact with the magnesium binding site within the NMDA receptor channel.

Quantitative Data: NMDA Receptor Binding Affinities

The following table summarizes the binding affinities of selected 3-substituted adamantane-1-amine derivatives for the NMDA receptor, as determined by radioligand binding assays.

| Compound | 3-Substituent | 5-Substituent | IC50 (µM) | Ki (µM) | Brain Region | Reference |

| Amantadine | H | H | - | 10.5 ± 6.1 | Human Frontal Cortex | [1] |

| This compound | CH₃ | H | - | - | - | - |

| Memantine | CH₃ | CH₃ | 1.28 ± 0.10 | 0.54 ± 0.23 | Rat Hippocampal Neurons / Human Frontal Cortex | [1][2] |

Note: Direct quantitative data for this compound's NMDA receptor binding affinity was not found in the reviewed literature, highlighting a gap in current research.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The antiviral properties of aminoadamantanes, particularly against influenza A virus, were the first to be discovered and clinically utilized. These compounds inhibit the M2 proton channel, a homotetrameric protein essential for the viral replication cycle. By blocking this channel, they prevent the acidification of the viral core, which is necessary for the uncoating and release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.

Structure-Activity Relationship for M2 Channel Inhibition

The effectiveness of adamantane derivatives as M2 inhibitors is influenced by the substituents on the adamantane nucleus.

Key SAR Observations:

-

Amine Group: The primary amine is critical for blocking the proton translocation through the M2 channel.

-

Cage Substituents: While amantadine is unsubstituted, derivatives with small alkyl groups can retain or even slightly improve activity. However, larger or more complex substitutions can be detrimental. The precise impact of a 3-methyl group in the context of M2 inhibition requires further specific investigation.

Quantitative Data: Anti-Influenza A Activity

The following table presents the 50% inhibitory concentration (IC50) values for various aminoadamantane derivatives against different strains of influenza A virus.

| Compound | Derivative | Influenza A Strain | IC50 (µM) | Reference |

| Amantadine | 1-aminoadamantane | H2N2 | - | |

| Rimantadine | α-methyl-1-adamantanemethylamine | H2N2, H3N2 | - | |

| Compound 4a | N-(1-adamantyl)acetamide | H2N2 | Markedly Active | |

| Compound 5a | 1-(1-adamantyl)ethanone oxime | H2N2, H3N2 | Markedly Active | |

| Compound 6a | N-(1-adamantyl)benzamide | H2N2, H3N2 | Markedly Active | |

| Compound 7a | N-(1-adamantyl)-2-phenylacetamide | H2N2, H3N2 | Markedly Active | |

| Compound 4b | N-(1-adamantyl)propionamide | H1N1, H2N2 | Markedly Active | |

| Compound 4c | N-(1-adamantyl)butyramide | H1N1 | Markedly Active | |

| Compound 6d | N-(1-adamantyl)-4-nitrobenzamide | H1N1 | Markedly Active |

Note: "Markedly Active" indicates that the compounds showed significant activity, though specific IC50 values were not provided in the source. The antiviral activity of this compound itself has not been extensively reported in comparative studies.

Other Potential Targets: Sigma-1 Receptors

Recent research has indicated that adamantane derivatives, including those related to this compound, may also interact with sigma-1 receptors. These receptors are intracellular chaperones involved in various cellular functions, including the modulation of ion channels and intracellular calcium signaling. The affinity for sigma-1 receptors could contribute to the overall pharmacological profile of these compounds.

Quantitative Data: Sigma-1 Receptor Binding Affinity

| Compound | Ki (µM) | Reference |

| Amantadine | 20.25 ± 16.48 | [3] |

| Memantine | 19.98 ± 3.08 | [3] |

| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 0.237 ± 0.019 | [3] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through complex signaling pathways. Understanding these pathways and the experimental methods used to study them is crucial for further drug development.

NMDA Receptor-Mediated Signaling

Antagonism of the NMDA receptor by this compound analogs is expected to modulate downstream signaling cascades involved in neuronal survival and plasticity.

Caption: NMDA Receptor Antagonism by this compound Derivatives.

Modulation of Intracellular Signaling Cascades

Memantine has been shown to modulate key signaling pathways such as the PI3K/Akt/mTOR and Nrf2/HO-1 pathways, which are critical for cell survival, proliferation, and antioxidant response.

References

- 1. mdpi.com [mdpi.com]

- 2. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Methyladamantan-1-amine as an NMDA Receptor Antagonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyladamantan-1-amine, a close structural analog of the clinically approved drug memantine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Due to a lack of publicly available, specific quantitative data for this compound, this guide utilizes data from its well-researched counterpart, memantine, as a proxy to illustrate the pharmacological profile of this class of adamantane derivatives. This approach allows for a detailed exploration of the compound's expected behavior as an NMDA receptor antagonist.

Introduction to this compound

This compound, also known as desmethylmemantine, belongs to the family of adamantane derivatives, which are characterized by their rigid, cage-like hydrocarbon structure. This unique scaffold imparts favorable pharmacokinetic properties, including high lipophilicity and metabolic stability. Like memantine, this compound is expected to function as a low-affinity, uncompetitive, and voltage-dependent antagonist of the NMDA receptor. This mechanism of action is of significant therapeutic interest as it allows for the preferential blockade of excessive receptor activation, which is implicated in various neurological disorders, while preserving normal physiological synaptic transmission.

Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and memory formation. Its overactivation, however, leads to excitotoxicity and neuronal cell death. Uncompetitive antagonists like this compound bind to a site within the ion channel pore, but only when the channel is open. This state-dependent binding confers its therapeutic window.

The key features of this mechanism are:

-

Requirement for Channel Opening: The antagonist can only access its binding site after the receptor has been activated by the binding of both glutamate and a co-agonist (glycine or D-serine), and the subsequent depolarization of the neuronal membrane which removes the magnesium (Mg2+) block.

-

Voltage-Dependency: The binding of the positively charged amine group of the antagonist to its site within the channel is influenced by the membrane potential.

-

Low Affinity and Fast Kinetics: A rapid on-off rate allows the antagonist to leave the channel quickly once the pathological overstimulation ceases, permitting the resumption of normal synaptic activity.

Quantitative Pharmacological Data

Table 1: In Vitro Potency (IC50) of Memantine as an NMDA Receptor Antagonist

| Assay Type | Preparation | IC50 (µM) | Reference(s) |

| NMDA-induced currents | Cultured superior colliculus neurones | 2.2 ± 0.2 | [1] |

| NMDA receptor-mediated LTP induction | Rat hippocampal slices | 11.6 ± 0.53 | [1] |

| (+)MK-801 binding displacement | Rat brain homogenates | 1-3 | [2] |

Table 2: Comparative Binding Affinities of Adamantane Derivatives

| Compound | Brain Region | Target Site | KD (nM) or Ki (µM) | Reference(s) |

| Memantine | Cortex | PCP Site | KD: 4.59 nM (for [3H]MK-801) | [3] |

| Amantadine | Cerebellum | PCP Site | Lower affinity than MK-801 | [3] |

| Memantine | Striatum | PCP Site | High and Low affinity sites observed | [3] |

| Memantine | - | NMDA Receptor | Ki: ~1 µM |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of an uncompetitive NMDA receptor antagonist.

Objective: To quantify the potency of this compound in inhibiting NMDA receptor-mediated currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette pulling.

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 5 K-EGTA, 0.5 CaCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Agonist solution: External solution containing a known concentration of NMDA (e.g., 100 µM).

-

Test compound solutions: Agonist solution containing varying concentrations of this compound.

Procedure:

-

Preparation: Prepare stock solutions of NMDA and this compound. On the day of the experiment, dilute to final concentrations in the external solution.

-

Cell Preparation: Plate cultured neurons on coverslips or prepare acute brain slices.

-

Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Form a gigaohm seal upon contact with the cell membrane.

-

Rupture the membrane with gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Perfuse the cell with the agonist solution to evoke a stable baseline NMDA receptor-mediated inward current.

-

Apply the test compound solutions with increasing concentrations of this compound.

-

Record the steady-state current at each concentration.

-

Perform a washout with the agonist solution to ensure reversibility.

-

-

Data Analysis:

-

Measure the peak inward current at each antagonist concentration.

-

Normalize the current inhibition relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines the methodology to determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Objective: To determine the binding affinity of this compound for the NMDA receptor channel.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus).

-

Homogenizer.

-

Centrifuge.

-

Radioligand (e.g., [3H]MK-801).

-

Scintillation counter.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (this compound).

-

Non-specific binding control (e.g., high concentration of unlabeled MK-801).

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a series of tubes, add a constant amount of membrane preparation.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add a constant concentration of the radioligand ([3H]MK-801).

-

Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Blockade of NMDA receptors by this compound primarily prevents the excessive influx of calcium (Ca2+) into neurons. This modulation of intracellular Ca2+ levels has significant downstream effects on various signaling cascades implicated in both neuronal survival and excitotoxicity.

Conclusion

This compound holds promise as a therapeutic agent due to its expected properties as an uncompetitive NMDA receptor antagonist. Its structural similarity to memantine suggests a favorable pharmacological profile characterized by low affinity, voltage-dependency, and rapid kinetics. These attributes are crucial for mitigating the side effects associated with high-affinity NMDA receptor antagonists. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of neurological disorders characterized by NMDA receptor-mediated excitotoxicity. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future research endeavors.

References

- 1. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Memantine hydrochloride: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Neuroprotective Landscape of 3-Methyladamantan-1-amine (Memantine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladamantan-1-amine, commonly known as Memantine, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate-to-severe Alzheimer's disease. Its neuroprotective properties, primarily attributed to the mitigation of glutamate-induced excitotoxicity, have been the subject of extensive research. This technical guide provides an in-depth exploration of the core mechanisms underlying Memantine's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic innovation in the realm of neurodegenerative disorders.

Introduction